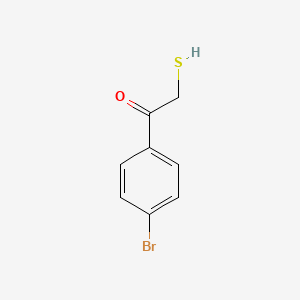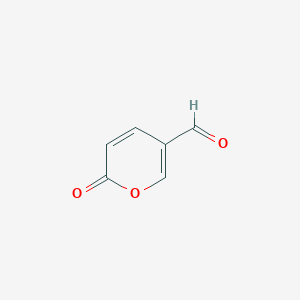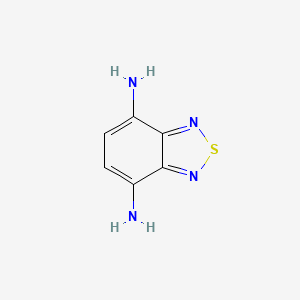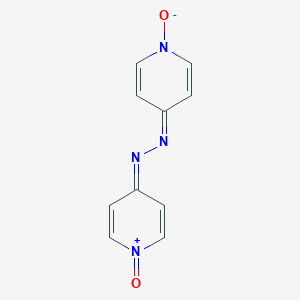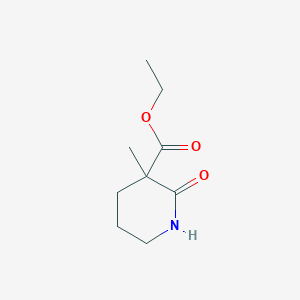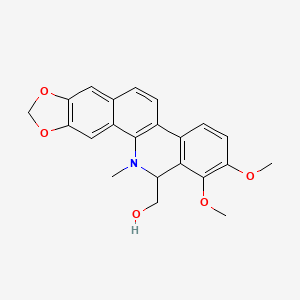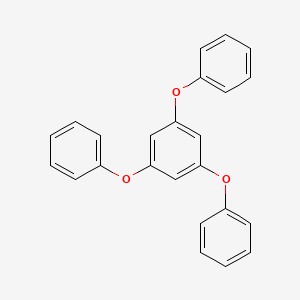
1,3,5-Triphenoxybenzene
Vue d'ensemble
Description
1,3,5-Triphenoxybenzene is an organic compound with the molecular formula C24H18O3 . It has an average mass of 354.398 Da and a monoisotopic mass of 354.125580 Da .
Molecular Structure Analysis
The molecular structure of 1,3,5-Triphenoxybenzene consists of a benzene ring with three phenoxy groups attached at the 1, 3, and 5 positions .Applications De Recherche Scientifique
Liquid Crystal Research
- Discotic Liquid Crystals: 1,3,5-Triphenoxybenzene derivatives have been explored for their potential use in discotic liquid crystals. Chiral and non-chiral esters and ethers of hexa- and nonasubstituted 1,3,5-triphenylbenzenes, a related compound, were synthesized aiming to design new discotic liquid crystals. These compounds, however, did not form mesophases or columnar donor-acceptor-complexes with certain chemicals (Frackowiak & Scherowsky, 1997).
Electronic and Optical Materials
- Blue-Emitting Charge-Transporting Materials: Star-shaped derivatives of 1,3,5-triphenylbenzene bonded to fluorene moieties have been synthesized. These compounds exhibit high decomposition temperatures and form glasses with varying glass transition temperatures. They emit light in the deep blue region and have high fluorescence quantum yields. The layers of these compounds exhibit significant hole mobility values, making them interesting for electronic and optical applications (Kukhta et al., 2015).
Organogelators
- Hydrogen-Bonding in Organogelators: A family of 1,3,5-triphenylbenzene-based organogelators has been synthesized. Their molecular aggregation can be promoted through hydrogen-bonding and van der Waals interactions. The gelation behaviors of these compounds depend on the linkers on the triphenylbenzene cores, showing diverse applications in material science (He et al., 2010).
Synthesis Methods
- Ultrasound in Chemical Synthesis: The synthesis of 1,3,5-triphenylbenzene using acetophenone as raw material and thionyl chloride as a catalyst under ultrasound has been explored. This method showed a significant reduction in reaction time compared to conventional methods, demonstrating the efficiency of ultrasound in chemical synthesis (Luo Dong-dong, 2011).
Thermodynamic Studies
- Energetic and Volatility Studies: An energetic study of 1,3,5-triphenylbenzene and its isomers was conducted using combustion calorimetry and Knudsen mass-loss effusion techniques. This study provides insights into the stability and volatility of these compounds, crucial for their applications in various scientific fields [(Silva et al., 2010)](https://consensusapp/papers/thermodynamic-study-123triphenylbenzene-silva/d7f146fb82bb5376a16dc9ae9dffeaa7/?utm_source=chatgpt).
Liquid Crystalline Materials
- Liquid Crystalline Properties: C3-symmetric alkyloxy/aryloxy polyether dendrimers based on 1,3,5-triphenylbenzene have been synthesized, exhibiting liquid crystalline properties. This research contributes to the development of new materials with specific mesophase properties, useful in various technological applications (Kotha, Kashinath, & Kumar, 2008).
Sensor Applications
- Picric Acid Detection: A C3-symmetric triphenylbenzene-based compound acts as a selective fluorescent sensor for picric acid, demonstrating potential in environmental monitoring and safety applications. Its selectivity is triggered by proton transfer and ground-state complex formation (Nagendran, Vishnoi, & Murugavel, 2017).
Molecular Self-Assembly
- Graphene Fabrication: Investigations using 1,3,5-triphenylbenzene as a precursor in the bottom-up fabrication of graphene on certain substrates were carried out. This approach, utilizing scanning tunneling microscopy and density functional theory calculations, suggests applications in materials science and nanotechnology (Song et al., 2016).
Crystal Growth and Characterization
- Unidirectional Crystal Growth: The unidirectional growth of 1,3,5-Triphenylbenzene by specific methods and its characterization in terms of lifetime, thermal analysis, hardness, and etching studies have been investigated. This research provides valuable information for the development of high-quality single crystals for various applications (Durairaj, Kalainathan, & Krishnaiah, 2016).
Orientations Futures
Propriétés
IUPAC Name |
1,3,5-triphenoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O3/c1-4-10-19(11-5-1)25-22-16-23(26-20-12-6-2-7-13-20)18-24(17-22)27-21-14-8-3-9-15-21/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBABOJPAZZKCKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC(=C2)OC3=CC=CC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Triphenoxybenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



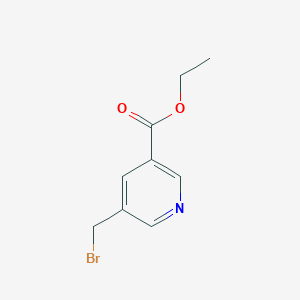
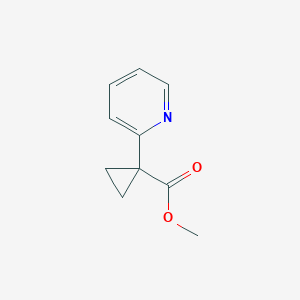
![4,6-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B3338927.png)



